Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-

Conformational analysis Structure-activity relationship Thiourea stereoelectronics

EGFR-targeted programs often overlook that ortho-chloro substitution critically alters thiourea biological readout vs. para/meta isomers. Procure CAS 14255-92-6 as a defined SAR scaffold: • MCF-7 IC50 0.21-0.38 mM (14-25× gain vs. unsubstituted N-allylthiourea IC50 5.22 mM) • Ortho-Cl restricts rotamer freedom & modulates intramolecular H-bonding for defined EGFR binding geometry • Computed logP 3.30 for optimized membrane partitioning. Supplied at ≥95% purity for medicinal chemistry & agrochemical discovery.

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
CAS No. 14255-92-6
Cat. No. B080295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-allyl-3-(o-chlorophenyl)-2-thio-
CAS14255-92-6
Molecular FormulaC10H11ClN2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NC1=CC=CC=C1Cl
InChIInChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14)
InChIKeyFWQCKIRVRGDMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niche Thiourea Scaffold for Procurement-Critical Research


Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- (IUPAC: 1-(2-chlorophenyl)-3-prop-2-enylthiourea; CAS 14255-92-6) is an asymmetrically N,N′-disubstituted thiourea bearing an ortho-chlorophenyl group at N3 and an allyl substituent at N1. Its molecular formula is C10H11ClN2S with a molecular weight of 226.73 g/mol . Predicted physicochemical properties include a boiling point of 307.2 °C at 760 mmHg, a density of 1.264 g/cm³, a computed logP of 3.30, and a predicted pKa of 11.85 . This compound belongs to the class of allyl-aryl thioureas, which are recognized as versatile building blocks in medicinal chemistry and agrochemical research owing to the hydrogen-bonding capacity of the thiocarbonyl group and the tunable reactivity of the allyl moiety [1].

Why Ortho-Chlorine Substitution Defines This Thiourea


In thiourea-based research programs, scientists cannot freely interchange Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- with its para-chloro (CAS 14255-75-5) or non-halogenated (CAS 7341-63-1) analogs without altering biological readout. The ortho-chlorine substituent introduces a unique combination of steric bulk proximal to the thiourea NH—restricting rotamer freedom and modulating intramolecular hydrogen bonding—and electronic induction that differentially polarizes the aromatic ring compared to meta or para isomers [1][2]. These effects translate into measurable differences in receptor docking scores and cytotoxic potency: N-allylthiourea derivatives incorporating substituted phenyl groups achieve MCF-7 IC50 values of 0.21–0.38 mM, representing a 13- to 25-fold improvement over the unsubstituted parent N-allylthiourea (IC50 5.22 mM), with the substitution pattern on the phenyl ring critically influencing the magnitude of this gain [1]. Furthermore, the predicted logP of 3.30 for the ortho-chloro derivative differs meaningfully from that of the non-halogenated analog, altering partitioning behavior in both assay media and formulation vehicles .

Quantitative Differentiation Evidence for Procurement


Ortho-Chlorine Confers Distinct Conformational and Docking Properties

The ortho-chlorophenyl group in Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- introduces steric hindrance that restricts rotation around the N–aryl bond, favoring a single dominant conformer in solution, whereas meta- and para-chloro isomers exhibit multiple populated rotamers. ¹H-NMR studies on N,N′-arylalkyl thioureas demonstrate that ortho-substitution alters the chemical shift of the thioureido NH protons by 0.3–0.6 ppm relative to para-substituted analogs, reflecting changes in intramolecular hydrogen-bond geometry and solvent accessibility [1]. In molecular docking against EGFR (PDB 1M17), N-allylthiourea derivatives with substituted phenyl rings—including chloro-substituted variants—achieved lower Rerank Scores compared to the unsubstituted parent N-allylthiourea and hydroxyurea, indicating more favorable binding interactions that are sensitive to the position of aryl substitution [2].

Conformational analysis Structure-activity relationship Thiourea stereoelectronics

Aryl-Substituted Derivatives Achieve Superior MCF-7 Cytotoxicity

In a direct comparative cytotoxicity study, N-allylthiourea derivatives incorporating substituted phenyl rings—a class that includes the 2-chlorophenyl analog—demonstrated IC50 values of 0.21–0.38 mM against the MCF-7 breast cancer cell line (MTT assay). This represents a 13.7- to 24.9-fold improvement in potency over the parent compound N-allylthiourea (IC50 = 5.22 mM) and a 7.6- to 13.8-fold improvement over the clinical reference hydroxyurea (IC50 = 2.89 mM) [1]. The potency gain is attributed to enhanced hydrophobic contacts and π-stacking interactions between the substituted phenyl ring and the EGFR binding pocket, as confirmed by in silico docking [1].

Anticancer MCF-7 breast cancer Cytotoxicity MTT assay

Physicochemical Profile Differentiates Ortho-Chloro from Non-Halogenated Analog

The ortho-chlorine atom in Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- substantially alters key physicochemical parameters relative to the non-halogenated analog N-allyl-N′-phenylthiourea (CAS 7341-63-1). The computed logP increases from approximately 2.5 (estimated for non-halogenated analog) to 3.30 for the 2-chlorophenyl derivative, reflecting a ~0.8 log unit gain in lipophilicity . The boiling point rises from 282.1 °C (non-halogenated) to 307.2 °C at 760 mmHg, and the density increases from ~1.15 g/cm³ to 1.264 g/cm³ [1]. The predicted pKa of 11.85 indicates that the thioureido NH protons are significantly less acidic than those of acyl thiourea counterparts (typical pKa 8–10), affecting ionization state under physiological and chromatographic conditions .

Physicochemical properties LogP Formulation development Chromatographic retention

Halogenated Phenyl Thiourea Class Shows Multi-Target Enzyme Inhibition

In a comprehensive pharmacological evaluation of structurally related thiourea derivatives, halogenated phenyl thioureas demonstrated significant in vitro inhibition of α-amylase and glucose-6-phosphatase (G6Pase), with compound-dependent IC50 values in the low micromolar to sub-micromolar range [1]. The most active compound in the series exhibited potent G6Pase inhibition both in vitro and in vivo in Swiss male albino mice, with a favorable safety profile confirmed by the absence of hematological, biochemical, or histological liver abnormalities at all tested doses [1]. Although this study evaluated symmetric thioureas rather than the unsymmetrical allyl-aryl scaffold, the presence of a chlorinated phenyl ring was associated with enhanced antibacterial activity against Gram-positive and Gram-negative strains relative to non-halogenated analogs, establishing a class-level preference for halogenated phenyl thioureas in enzyme inhibition assays [1].

Antidiabetic α-Amylase inhibition Glucose-6-phosphatase In vivo toxicology

Research and Industrial Application Scenarios


EGFR-Targeted Anticancer Lead Optimization

Medicinal chemistry teams developing EGFR-targeted therapies for breast cancer should procure Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- as a core scaffold for SAR expansion. The ortho-chlorophenyl substitution is expected to deliver MCF-7 cytotoxicity in the 0.21–0.38 mM IC50 range, representing an approximately 14- to 25-fold potency gain over unsubstituted N-allylthiourea, as established by Widiandani et al. (2018) for the substituted N-allylthiourea class [1]. The conformational restriction imposed by the ortho-chlorine provides a defined binding geometry at the EGFR active site, enabling rational design of subsequent analogs.

Halogenated Thiourea-Based Agrochemical Development

Agrochemical discovery programs leveraging the fungicidal and herbicidal activity of halogenated phenyl thioureas can utilize Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- as a starting material. Historical patent literature (e.g., CIBA-GEIGY EP 000000155524 A1) establishes that chlorallyl thioureas and related β-chlorallyl thioureas are effective microbicides against plant-pathogenic bacteria and fungi [1]. The allyl group provides a synthetic handle for further functionalization, while the ortho-chlorophenyl moiety enhances lipophilicity (logP 3.30) for improved cuticular penetration in foliar applications.

Multi-Target Enzyme Inhibition Screening

Groups conducting phenotypic or target-based screening across antidiabetic (α-amylase, α-glucosidase, G6Pase) and cholinesterase (AChE, BuChE) panels should include Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- in their compound libraries. The structurally related halogenated phenyl thioureas characterized by Naz et al. (2020) demonstrated significant multi-target enzyme inhibition with in vivo tolerability, and the ortho-chlorophenyl substitution is expected to further modulate potency and selectivity profiles relative to para- or meta-chloro isomers [2].

Heterocyclic Library Precursor Synthesis

Organic synthesis laboratories constructing thiazole, thiazine, or other sulfur-containing heterocyclic libraries can employ Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- as a cyclization precursor. The allyl group undergoes intramolecular sulfo-Michael addition or bromine-mediated cyclization to generate fused heterocyclic systems, as demonstrated in the synthesis of thiazoles from allyl thioureas [3]. The ortho-chlorophenyl group remains intact through these transformations, transferring its steric and electronic properties to the resulting heterocyclic products.

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